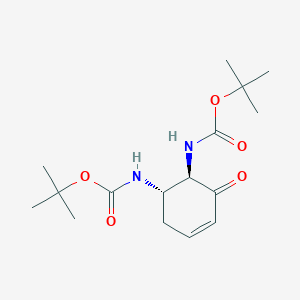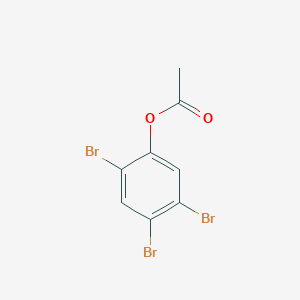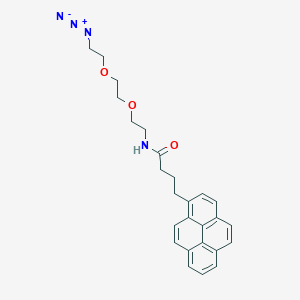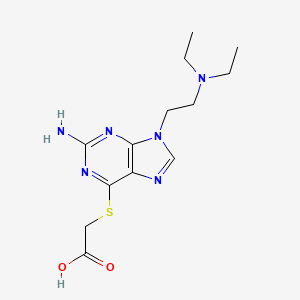
Yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yl)thio)acetic acid: is a compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a thio group (-SH) attached to an acetic acid moiety. This compound is known for its unique chemical properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Acetic Anhydride and Hydrogen Sulfide: One common method for preparing Yl)thio)acetic acid involves the reaction of acetic anhydride with hydrogen sulfide.
Phosphorus Pentasulfide Method: Another method involves the reaction of glacial acetic acid with phosphorus pentasulfide, followed by distillation to obtain this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Yl)thio)acetic acid can undergo oxidation reactions to form sulfonic acids.
Reduction: The compound can be reduced to form thiols, which are useful intermediates in organic synthesis.
Substitution: this compound can participate in substitution reactions, where the thio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products:
- Various substituted derivatives from substitution reactions.
Sulfonic acids: from oxidation.
Thiols: from reduction.
Scientific Research Applications
Chemistry: Yl)thio)acetic acid is used as a building block in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and materials .
Biology: In biological research, this compound is used to study the effects of thio groups on biological systems. It is also used in the synthesis of biologically active molecules .
Industry: this compound is used in the production of dyes, fungicides, and other industrial chemicals. Its reactivity with various substrates makes it a versatile compound in industrial applications .
Mechanism of Action
The mechanism of action of Yl)thio)acetic acid involves its interaction with molecular targets through its thio group. This group can form covalent bonds with various biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Thioacetic acid: Similar in structure but lacks the additional functional groups present in Yl)thio)acetic acid.
Thiazole derivatives: These compounds share the thio group but have different ring structures and properties.
Thiophene derivatives: Similar sulfur-containing compounds with different aromatic ring structures.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its versatility in scientific research and industrial applications set it apart from other similar compounds .
Properties
Molecular Formula |
C13H20N6O2S |
|---|---|
Molecular Weight |
324.40 g/mol |
IUPAC Name |
2-[2-amino-9-[2-(diethylamino)ethyl]purin-6-yl]sulfanylacetic acid |
InChI |
InChI=1S/C13H20N6O2S/c1-3-18(4-2)5-6-19-8-15-10-11(19)16-13(14)17-12(10)22-7-9(20)21/h8H,3-7H2,1-2H3,(H,20,21)(H2,14,16,17) |
InChI Key |
QYTOGPUSMCMAMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C=NC2=C1N=C(N=C2SCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((((8R,9S,13S,14S,E)-3-Hydroxy-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-ylidene)amino)oxy)acetic acid](/img/structure/B11827210.png)
![1,9-Dihydro-9-[[1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B11827226.png)
![tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B11827239.png)
![5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827243.png)
![Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)
![methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)
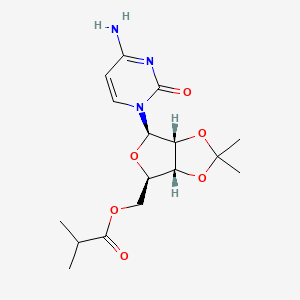

![6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B11827264.png)
![Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B11827279.png)
![ethyl (2E)-3-[(4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]prop-2-enoate](/img/structure/B11827286.png)
